4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Overview
Description
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is characterized by the presence of an imidazole ring substituted with a methyl group at the second position and a diphenylbutanenitrile moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Imidazole compounds, in general, are known to interact with their targets in a variety of ways, influencing the function of the target molecules .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazole with 2,2-diphenylbutanenitrile under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the nitrile group, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2,2-Diphenylbutanenitrile: A nitrile compound with a similar structural motif.
Imidazole: The parent compound of the imidazole family.
Uniqueness
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is unique due to the combination of the imidazole ring and the diphenylbutanenitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-17-22-13-15-23(17)14-12-20(16-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15H,12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZWQSRNCBNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433988 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214777-43-2 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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